2-pentylheptan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pentylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVWQUGCZOIWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286078 | |
| Record name | 2-pentylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-85-3 | |
| Record name | 2-Pentyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-43714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-pentylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PENTYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAH93N8BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemoenzymatic Production of 2 Pentylheptan 1 Ol
Catalytic and Organic Synthetic Pathways
Hydroformylation-Reduction Sequences for Branched Alcohols
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from alkenes. wikipedia.org This process involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, typically using transition metal catalysts. wikipedia.org For the synthesis of 2-pentylheptan-1-ol, a suitable branched alkene precursor would undergo hydroformylation, followed by reduction of the resulting aldehyde to the primary alcohol.
The reaction is generally carried out at elevated temperatures and pressures, with carbon monoxide and hydrogen as reactants. wikipedia.org A key challenge in the hydroformylation of unsymmetrical alkenes is controlling the regioselectivity to favor the desired branched aldehyde over its linear isomer. Subsequent reduction of the aldehyde to this compound can be achieved using standard reducing agents or through a tandem catalytic process. chemrxiv.org
Recent advancements have focused on developing more efficient and selective catalysts. For instance, cobalt and rhodium complexes are widely used, with ligands playing a crucial role in directing the reaction's outcome. chemrxiv.orgnih.gov Some modern approaches even utilize visible-light-driven cobalt-catalyzed reductive hydroformylation to produce one-carbon homologated alcohols with high regioselectivity. chemrxiv.org
Table 1: Comparison of Hydroformylation Catalyst Systems
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Cobalt Carbonyl | High pressure and temperature | Lower cost | Lower selectivity, harsher conditions |
| Rhodium-phosphine complexes | Milder conditions | High selectivity and activity | Higher cost |
| Light-driven Cobalt complexes | Visible light, room temperature | High regioselectivity, mild conditions | Newer technology, may have substrate limitations |
Grignard and Organometallic Approaches
Grignard reactions offer a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edubyjus.com The synthesis of this compound via a Grignard pathway would involve the reaction of a Grignard reagent with an appropriate aldehyde. Specifically, pentylmagnesium halide could be reacted with heptanal, or heptylmagnesium halide could be reacted with pentanal. The subsequent acidic workup of the resulting alkoxide intermediate yields the target alcohol. pressbooks.pub
The Grignard reagent, an organomagnesium halide, is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. byjus.compressbooks.pub This method is highly effective for creating the specific branched structure of this compound.
Another relevant organometallic approach involves the Krapcho decarboxylation and reduction of dialkylated monoesters, which has been reported to produce this compound in high yield (89%). rsc.org This method provides a reliable route to the desired alcohol. rsc.org
Stereoselective Synthesis of Enantiomers
The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries, as different stereoisomers can exhibit distinct biological activities. numberanalytics.com this compound possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers.
Stereoselective synthesis aims to produce a single enantiomer in excess over the other. numberanalytics.com This can be achieved through several strategies, including:
Asymmetric Catalysis: Employing chiral catalysts, such as those used in asymmetric hydrogenation or asymmetric aldol (B89426) reactions, can guide the reaction to favor the formation of one enantiomer. numberanalytics.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
Resolution: Separating a racemic mixture of enantiomers can be accomplished through techniques like chiral chromatography or by reacting the mixture with a chiral resolving agent to form diastereomers, which can then be separated.
While specific stereoselective syntheses for this compound are not extensively detailed in the provided search results, the general principles of stereoselective synthesis would apply. numberanalytics.commdpi.commdpi.combeilstein-journals.orgsoton.ac.uk The development of such methods would be crucial for applications requiring enantiomerically pure forms of the alcohol.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. scienceinschool.orgjetir.org The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.
Development of Environmentally Benign Catalytic Systems
A key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. acs.org Catalytic reactions are often more atom-economical than stoichiometric ones, meaning a higher proportion of the reactants' atoms are incorporated into the final product. acs.org
For the synthesis of this compound, the development of environmentally benign catalysts is a primary goal. This includes:
Replacing hazardous catalysts: Efforts are being made to replace toxic or precious metal catalysts with more abundant and less toxic alternatives, such as iron or bismuth compounds. beilstein-journals.org
Heterogeneous catalysts: Using solid catalysts, such as zeolites or clays (B1170129) like K10 montmorillonite, can simplify product separation and catalyst recycling, reducing solvent use and waste. acsmaterial.comrsc.org
Biocatalysts: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts, often operating under mild conditions in aqueous media. acs.orgcas.org
Table 2: Examples of Environmentally Benign Catalysts
| Catalyst Type | Example | Potential Application in Synthesis | Green Advantage |
| Non-noble metal catalyst | Iron(III) chloride (FeCl₃) | Friedel-Crafts type alkylations beilstein-journals.org | Low toxicity, inexpensive, readily available beilstein-journals.org |
| Zeolite | TS-1 molecular sieve | Oxidation of alkanes and alcohols acsmaterial.com | Environmentally benign, shape-selective acsmaterial.com |
| Clay | K10 Montmorillonite | Various organic reactions rsc.org | Low cost, eco-friendly, can act as a solid acid support rsc.org |
| Biocatalyst | Enzymes (e.g., lipases) | Esterification/transesterification | Biodegradable, operate under mild conditions cas.org |
Advanced Structural Elucidation and Stereochemical Analysis of 2 Pentylheptan 1 Ol
Spectroscopic Techniques for Definitive Structure Determination
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships within the 2-pentylheptan-1-ol molecule can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are used for initial assignments. For this compound, the spectra would be interpreted based on established principles of chemical shifts, where electronegative atoms like oxygen cause a downfield shift (higher ppm value). weebly.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon bearing the hydroxyl group (-CH₂OH), the methine proton at the branch point (-CH-), the various methylene (B1212753) protons (-CH₂-) of the alkyl chains, and the terminal methyl protons (-CH₃). The protons of the CH₂OH group (H1) are expected to appear furthest downfield, typically in the range of 3.3-3.5 ppm, due to the deshielding effect of the adjacent oxygen atom. google.com The terminal methyl groups (H5 and H7') would appear most upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms. In this compound, due to the asymmetry around the chiral center (C2), all 12 carbons are chemically distinct and should theoretically produce 12 unique signals. The carbon atom bonded to the hydroxyl group (C1) will be the most deshielded among the sp³ carbons, typically appearing in the 60-70 ppm range. libretexts.orgmagritek.com The terminal methyl carbons will resonate at the highest field (lowest ppm values).
The following tables provide predicted spectral assignments for this compound based on established chemical shift data for similar long-chain and Guerbet alcohols. libretexts.orgsigmaaldrich.comcarlroth.com
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H1 (-CH₂OH) | ~3.4-3.5 | Doublet | 2H |
| H2 (>CH-) | ~1.5 | Multiplet | 1H |
| H3, H3' (-CH₂-) | ~1.2-1.4 | Multiplet | 4H |
| H4, H4' (-CH₂-) | ~1.2-1.4 | Multiplet | 4H |
| H5', H6' (-CH₂-) | ~1.2-1.4 | Multiplet | 4H |
| H5 (-CH₃) | ~0.9 | Triplet | 3H |
| H7' (-CH₃) | ~0.9 | Triplet | 3H |
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₂OH) | ~65-68 |
| C2 (>CH-) | ~40-42 |
| C3' (-CH₂-) | ~32-34 |
| C3 (-CH₂-) | ~30-32 |
| C4 (-CH₂-) | ~29-30 |
| C4' (-CH₂-) | ~28-29 |
| C5' (-CH₂-) | ~26-27 |
| C6' (-CH₂-) | ~22-23 |
| C5 (-CH₃) | ~14 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by mapping out correlations between nuclei. unipg.itipb.pt
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. allfordrugs.comceitec.cz For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons, allowing for the tracing of the carbon backbone. Key correlations would include:
H1 with H2
H2 with H1, H3, and H3'
H3 with H2 and H4
H3' with H2 and H4' This allows for the step-by-step assembly of the pentyl and heptyl chains originating from the C2 methine.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (¹JCH coupling). libretexts.orgcolumbia.edu An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. For example, the proton signal at ~3.4 ppm would show a cross-peak with the carbon signal at ~65 ppm, confirming the -CH₂OH group.
Protons at H1 correlating to C2 and C3.
The methine proton (H2) correlating to C1, C3, C4, C3', and C4'.
The methyl protons (H5) correlating to C3 and C4.
The methyl protons (H7') correlating to C5' and C6'. These correlations would unequivocally establish the branching at C2 and the identity of the two attached alkyl chains.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE provides information about the spatial proximity of protons, regardless of through-bond connectivity. columbia.edu While COSY reveals which protons are connected through bonds, NOESY shows which protons are close to each other in space (typically within 5 Å). columbia.edu For a flexible molecule like this compound, NOESY can provide insights into its preferred conformation in solution by revealing correlations between protons on the pentyl and heptyl chains that may fold back upon each other.
This compound is a type of Guerbet alcohol, which is often synthesized in reactions that may yield a mixture of products and unreacted starting materials. aocs.org Advanced NMR techniques are invaluable for analyzing such complex mixtures. The distinct signals for the C1-H and C2-H groups of this compound in both ¹H and ¹³C NMR spectra can serve as diagnostic markers. 2D techniques like HSQC and HMBC are particularly powerful in this context, as they spread the signals across two dimensions, resolving the overlap that often plagues 1D spectra of mixtures. researchgate.net By identifying the unique cross-peaks corresponding to this compound, its presence can be confirmed and, with appropriate standards, its concentration can be quantified even in a complex matrix.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS
High-resolution mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Tandem MS (MS/MS) involves the fragmentation of a selected ion, which provides detailed structural information. researchgate.net
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint. For long-chain alcohols like this compound (Molecular Weight: 186.34), the molecular ion peak ([M]⁺• at m/z 186) is often weak or absent. libretexts.orgsavemyexams.com
The fragmentation is dominated by several characteristic pathways for alcohols: libretexts.org
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, leading to a peak at [M-18]⁺•. For this compound, this would correspond to a peak at m/z 168.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a characteristic fragmentation pathway. For primary alcohols, this often results in a prominent [CH₂OH]⁺ ion at m/z 31.
Cleavage at the Branch Point: The most significant fragmentation for Guerbet alcohols occurs at the branch point (C2). Cleavage of the C-C bonds adjacent to the methine carbon results in the loss of alkyl radicals.
Loss of a pentyl radical (C₅H₁₁) results in a fragment at [M-71]⁺, m/z 115.
Loss of a butyl radical from the other chain (the C₅H₁₁ portion of the heptyl group) results in a fragment at [M-57]⁺, m/z 129.
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to the loss of -CH₂- groups) is also characteristic of long-chain aliphatic compounds. libretexts.org
Predicted EI-MS Fragmentation for this compound
| m/z | Proposed Fragment | Comments |
|---|---|---|
| 186 | [C₁₂H₂₆O]⁺• | Molecular Ion (likely weak or absent) |
| 168 | [C₁₂H₂₄]⁺• | Loss of H₂O ([M-18]) |
| 129 | [C₈H₁₇O]⁺ | Loss of butyl radical ([M-57]) |
| 115 | [C₇H₁₅O]⁺ | Loss of pentyl radical ([M-71]) |
| 85, 71, 57, 43 | [CₙH₂ₙ₊₁]⁺ | Alkyl fragments from chain cleavage |
Soft Ionization Techniques for Molecular Weight Determination
In the realm of mass spectrometry, soft ionization techniques are indispensable for accurately determining the molecular weight of a compound by minimizing fragmentation and preserving the molecular ion. msu.edu For a molecule like this compound (C12H26O), which has a molecular weight of 186.34 g/mol , these methods are crucial for generating a prominent molecular ion peak (M+). guidechem.com
Soft ionization methods, such as chemical ionization (CI) and atmospheric pressure chemical ionization (APCI), are particularly well-suited for this purpose. spectroscopyonline.com Unlike hard ionization techniques like electron ionization (EI) that can cause extensive fragmentation, soft ionization produces spectra where the molecular ion, or a protonated molecule [M+H]+, is often the most abundant ion. msu.eduspectroscopyonline.com This simplifies the interpretation of the mass spectrum and provides a clear indication of the molecular mass. savemyexams.com
For instance, in the analysis of similar long-chain alcohols, soft ionization has proven effective in producing a clear molecular ion peak, which might be weak or absent in an EI spectrum due to the instability of the initial molecular ion. savemyexams.com The choice of reagent gas in CI can further influence the degree of fragmentation, allowing for a controlled analysis.
| Technique | Principle | Application to this compound | Expected Ion |
|---|---|---|---|
| Chemical Ionization (CI) | Ionization through reaction with reagent gas ions. | Minimizes fragmentation, yielding a clear molecular ion peak. | [M+H]+ or M+• |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization occurs at atmospheric pressure, often coupled with liquid chromatography. | Suitable for analyzing the compound from a solution, providing molecular weight information with high sensitivity. spectroscopyonline.com | [M+H]+ or [M-H]- |
Multi-Stage Mass Spectrometry (MSⁿ) for Structural Fragmentation
While soft ionization is excellent for determining molecular weight, multi-stage mass spectrometry (MSⁿ) is a powerful tool for elucidating the structure of a molecule through controlled fragmentation. chemguide.co.uk This technique involves isolating an ion of interest (often the molecular ion) and then subjecting it to further fragmentation to produce a series of product ions. By analyzing the fragmentation patterns, the connectivity of atoms within the molecule can be deduced.
For this compound, MS² analysis of the [M+H]+ ion would likely involve the loss of a water molecule (H₂O), a common fragmentation pathway for alcohols, resulting in a peak at m/z corresponding to [M+H-H₂O]+. savemyexams.com Subsequent fragmentation (MS³) of this ion could involve the cleavage of the C-C bonds in the pentyl and heptyl chains. The masses of the resulting fragment ions would provide specific information about the branching structure of the parent molecule. The stability of the resulting carbocations influences the intensity of the fragment peaks, with splits that produce more stable secondary or tertiary carbocations being more favorable. libretexts.org
The fragmentation pattern can help distinguish this compound from its isomers. For example, the fragmentation of a linear alcohol would produce a different set of fragment ions compared to the branched structure of this compound. libretexts.org
| Precursor Ion (m/z) | Fragmentation Pathway | Expected Product Ion (m/z) | Structural Information Gained |
|---|---|---|---|
| 187 ([M+H]+) | Loss of water | 169 | Confirms the presence of a hydroxyl group. |
| 169 | Cleavage of pentyl side chain | Various fragments | Confirms the size and attachment point of the pentyl group. |
| 169 | Cleavage of heptyl main chain | Various fragments | Confirms the structure of the main carbon chain. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. scifiniti.comhoriba.com These techniques are complementary and rely on the principle that molecular bonds vibrate at specific frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. savemyexams.com The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. savemyexams.comspectroscopyonline.com The broadness of this peak is due to hydrogen bonding. Additionally, a strong absorption band corresponding to the C-O stretching vibration would be expected in the 1000-1260 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the alkyl chains will appear around 2850-3000 cm⁻¹. libretexts.org
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Significance |
|---|---|---|---|
| O-H Stretch | 3200-3600 (broad, strong) savemyexams.comspectroscopyonline.com | Weak | Confirms the presence of the alcohol functional group. |
| C-H Stretch (alkyl) | 2850-3000 (strong) libretexts.org | Strong | Indicates the presence of saturated hydrocarbon chains. |
| C-O Stretch | 1000-1260 (strong) libretexts.org | Medium | Confirms the primary alcohol structure. |
| C-C Stretch | Fingerprint region | Strong | Provides information about the carbon skeleton. |
Stereochemical Characterization Methodologies
The stereochemistry of a molecule, its three-dimensional structure, is crucial as different stereoisomers can have vastly different biological activities and physical properties.
Chirality Elements and Stereogenic Centers in this compound
Chirality refers to a molecule that is non-superimposable on its mirror image. libretexts.org The most common source of chirality in organic molecules is the presence of a stereogenic center, which is typically a carbon atom bonded to four different substituent groups.
In the case of this compound, the carbon atom at the second position (C2) is a stereogenic center. It is bonded to four different groups: a hydrogen atom, a hydroxylmethyl group (-CH₂OH), a pentyl group, and the remainder of the heptyl chain. Therefore, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.org These enantiomers are designated as (R)-2-pentylheptan-1-ol and (S)-2-pentylheptan-1-ol.
Enantiomeric Resolution Techniques (e.g., Chiral Chromatography, Derivatization)
Since enantiomers have identical physical properties in a non-chiral environment, their separation, a process known as resolution, requires a chiral environment. chemeurope.comlibretexts.org
Chiral Chromatography: This is a powerful technique for separating enantiomers. gcms.cz It utilizes a chiral stationary phase (CSP) within a chromatography column. The two enantiomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation.
Derivatization: Another common method involves reacting the racemic mixture of this compound with a single enantiomer of a chiral derivatizing agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can therefore be separated by conventional techniques such as fractional crystallization or standard chromatography. libretexts.org After separation, the original enantiomers of this compound can be recovered by removing the derivatizing agent.
| Technique | Principle | Application to this compound |
|---|---|---|
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. gcms.cz | Direct separation of (R)- and (S)-2-pentylheptan-1-ol. |
| Derivatization with a Chiral Agent | Conversion of enantiomers into separable diastereomers. libretexts.org | Reaction with a chiral acid or other reagent to form diastereomeric esters or ethers, followed by separation and removal of the chiral auxiliary. |
Absolute Configuration Determination
Once the enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is the final step in stereochemical characterization.
One of the primary methods for determining absolute configuration is X-ray crystallography of a single crystal of a pure enantiomer or a derivative. However, this is not always feasible.
An alternative and widely used method is to compare the experimentally measured optical rotation of the pure enantiomer with the known optical rotation of a compound with a similar, established absolute configuration.
Furthermore, the Cahn-Ingold-Prelog (CIP) priority rules can be used to assign the (R) or (S) designation to a stereocenter once its three-dimensional structure is known. libretexts.orgyoutube.com This system assigns priorities to the four groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is (R); if it is counter-clockwise, the configuration is (S). libretexts.orgyoutube.com
Chiroptical Methods (Optical Rotatory Dispersion, Circular Dichroism)
Chiroptical techniques are indispensable for investigating the stereochemistry of chiral molecules as they rely on the differential interaction of these molecules with left- and right-circularly polarized light. researchgate.netsigmaaldrich.comchromatographyonline.com For a molecule like this compound, which lacks a strong chromophore, these methods would typically require the introduction of a chromophoric derivative to generate a measurable signal in the UV-Vis region.
Optical Rotatory Dispersion (ORD):
Optical Rotatory Dispersion measures the change in the angle of optical rotation of a substance with the wavelength of polarized light. encyclopedia.publibretexts.org A plot of optical rotation versus wavelength yields an ORD curve. In the absence of an absorbing group, this curve is typically a plain curve. However, when a chromophore is present and the measurement is taken across its absorption band, the ORD curve exhibits a characteristic S-shape known as the Cotton effect. encyclopedia.pubgoogle.com The sign of the Cotton effect (positive or negative) can be correlated to the absolute configuration of the stereocenter. encyclopedia.pub
For this compound, one would first need to synthesize a derivative containing a chromophore, for example, by esterification of the primary alcohol with a chromophoric acid like p-nitrobenzoic acid. The resulting 2-pentylheptyl p-nitrobenzoate would then be analyzed.
Hypothetical ORD Data for a Derivative of (R)-2-Pentylheptan-1-ol
| Wavelength (nm) | Molar Rotation [Φ] |
| 700 | +150 |
| 589 (D-line) | +200 |
| 450 | +500 |
| 400 (Peak) | +8000 |
| 380 | 0 |
| 350 (Trough) | -7500 |
| 300 | -1000 |
This table illustrates the expected Cotton effect curve for a hypothetical chromophoric derivative of the (R)-enantiomer, showing a positive peak at longer wavelengths and a negative trough at shorter wavelengths, defining a positive Cotton effect.
Circular Dichroism (CD):
Circular Dichroism spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral molecule. sigmaaldrich.comchromatographyonline.com This technique provides more direct information about the stereochemistry within an absorption band compared to ORD. sigmaaldrich.com A CD spectrum plots the difference in molar absorptivity (Δε) or the ellipticity (θ) against the wavelength. Like ORD, a chromophoric derivative of this compound would be necessary. The resulting CD spectrum would show positive or negative peaks, known as Cotton effects, which can be empirically correlated with the absolute configuration of the chiral center. google.com
Hypothetical Circular Dichroism Data for a Derivative of (R)-2-Pentylheptan-1-ol
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 450 | 0 |
| 420 | +5000 |
| 390 (Maximum) | +12000 |
| 360 | 0 |
| 330 | -8000 |
| 300 | 0 |
This table represents a hypothetical bisignate CD spectrum for a derivative of the (R)-enantiomer, corresponding to the positive Cotton effect observed in ORD.
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography is a powerful technique that provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. knowledgebin.orgnih.gov Since this compound is a liquid at room temperature, it is unsuitable for direct single-crystal X-ray diffraction analysis. Therefore, it is necessary to prepare a crystalline derivative. nih.gov
This is typically achieved by reacting the alcohol with a heavy-atom-containing reagent, which facilitates both crystallization and the determination of the absolute configuration through anomalous dispersion effects. A common derivatizing agent for alcohols is 3,5-dinitrobenzoyl chloride or a similar aromatic acid chloride. The resulting ester is often a stable, crystalline solid.
The process would involve:
Synthesis: Reaction of enantiomerically pure this compound with the derivatizing agent.
Crystallization: Growing a high-quality single crystal of the derivative suitable for X-ray diffraction. This can be a challenging step, often requiring screening of various solvents and crystallization conditions.
Data Collection: Mounting the crystal on a goniometer in an X-ray diffractometer and collecting diffraction data as the crystal is rotated. knowledgebin.org
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. nih.gov For determining the absolute configuration, the Flack parameter is calculated, which should be close to zero for the correct enantiomer.
Hypothetical Crystallographic Data for a Derivative of (S)-2-Pentylheptan-1-ol
| Parameter | Value |
| Chemical Formula | C₁₉H₂₈N₂O₆ (for a 3,5-dinitrobenzoate (B1224709) derivative) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 20.15 |
| Flack Parameter | 0.02(4) |
| R-factor | 0.035 |
This table presents hypothetical crystallographic data that would confirm the structure and (S)-configuration of the derivative, and by extension, the parent alcohol.
Computational Approaches for Configuration Assignment
In conjunction with experimental data, computational methods are increasingly used to predict and confirm the absolute configuration of chiral molecules. For this compound, this would typically involve calculating the chiroptical properties (ORD and CD spectra) for both the (R) and (S) enantiomers and comparing them to the experimental spectra of a single enantiomer.
The general workflow is as follows:
Conformational Search: The first step is to identify all low-energy conformers of the derivatized this compound using molecular mechanics or other conformational search algorithms.
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).
Chiroptical Property Calculation: For each optimized conformer, the ORD and CD spectra are calculated using time-dependent DFT (TD-DFT).
Spectral Averaging: The calculated spectra for all significant conformers are averaged based on their Boltzmann population distribution to generate the final predicted spectrum for each enantiomer.
Comparison: The predicted spectrum for the (R)-enantiomer and the (S)-enantiomer are compared to the experimental spectrum. A good match allows for the confident assignment of the absolute configuration.
Computer-Assisted Structure Elucidation (CASE)
Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software tools that determine the structure of an unknown compound based on a set of spectroscopic data. liverpool.ac.ukaocs.orgsigmaaldrich.com While the primary challenge with this compound is stereochemistry, CASE programs are invaluable for confirming the constitutional isomer.
For a known molecular formula (C₁₂H₂₆O), a CASE system would use a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) data (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) to generate a list of all possible structural isomers. researchgate.netaocs.org The software then ranks these candidate structures by comparing their predicted NMR spectra with the experimental data. This process can quickly eliminate other isomers and confirm the this compound skeleton.
Modern CASE programs can also incorporate stereochemical information. researchgate.net By inputting stereospecific NMR data, such as that from NOE experiments or the use of chiral derivatizing agents, the system can assist in proposing the relative or even absolute configuration, although this is more commonly addressed by the dedicated chiroptical and computational methods described above.
Biosynthesis and Metabolic Pathways of 2 Pentylheptan 1 Ol
Putative Biosynthetic Routes in Biological Systems
The biosynthesis of 2-pentylheptan-1-ol likely originates from fatty acid synthesis pathways, utilizing branched-chain precursors derived from amino acid catabolism. nih.gov
The carbon skeleton of this compound suggests its origin from a C12 branched-chain fatty acid. The biosynthesis of such acids in microorganisms typically begins with branched-chain α-keto acids derived from the catabolism of amino acids like leucine, isoleucine, and valine. oup.comwikipedia.org These α-keto acids are decarboxylated to form branched, short-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA, 2-methylbutyryl-CoA). wikipedia.org
These primers are then elongated by the fatty acid synthase (FAS) complex, which uses malonyl-CoA as the two-carbon donor in successive cycles. wikipedia.org In bacteria, this is typically the Type II FAS system, composed of discrete, monofunctional enzymes. nih.gov The resulting branched-chain acyl-ACP (acyl carrier protein) or acyl-CoA can then be channeled into alcohol production. d-nb.info The production of branched long-chain fatty alcohols has been successfully engineered in Escherichia coli by combining pathways for branched-chain α-keto acid synthesis with those for fatty alcohol production. d-nb.info
Table 1: Key Enzymes in the Putative Biosynthesis of this compound
| Enzyme/Complex | Function | Putative Role in this compound Synthesis |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | Catalyzes the initial transamination of branched-chain amino acids (e.g., leucine) to their corresponding α-keto acids. oup.com | Generates the α-ketoacid precursor for the branched primer. |
| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) | Oxidatively decarboxylates branched-chain α-keto acids to form branched short-chain acyl-CoA primers. wikipedia.org | Produces the initial branched acyl-CoA that is elongated to form the C12 backbone. |
| Fatty Acid Synthase (FAS) | Elongates the acyl-CoA primer through the addition of two-carbon units from malonyl-CoA. nih.govwikipedia.org | Extends the initial branched primer to form a C12 branched-chain acyl-thioester. |
| Fatty Acyl-ACP/Acyl-CoA Reductase Systems | Reduce the activated fatty acid to the corresponding primary alcohol. frontiersin.org | Catalyzes the final conversion of the C12 branched-chain fatty acyl intermediate to this compound. |
The conversion of a branched-chain fatty acyl thioester (either acyl-CoA or acyl-ACP) to this compound is a critical reductive process. This transformation can occur via two primary enzymatic routes. frontiersin.orgresearchgate.net
The first is a two-step pathway involving two distinct enzymes. An acyl-CoA or acyl-ACP reductase (ACR or AAR) first catalyzes the two-electron reduction of the fatty acyl thioester to a fatty aldehyde intermediate. Subsequently, an alcohol dehydrogenase (ADH) or aldehyde reductase (AHR) reduces the aldehyde to the final primary alcohol. frontiersin.orgresearchgate.net
The second route involves a single enzyme, a fatty acyl reductase (FAR), which catalyzes the entire four-electron reduction of the fatty acyl-CoA or acyl-ACP directly to the fatty alcohol, without releasing a free aldehyde intermediate. frontiersin.org In developing rat brain, for example, the reduction of acyl-CoA to a long-chain alcohol proceeds without a detectable free aldehyde intermediate, suggesting a single enzyme is responsible for both reductive steps. nih.gov
Table 2: Comparison of Reductive Pathways for Fatty Alcohol Synthesis
| Pathway | Description | Key Enzymes | Intermediate |
| Two-Step Reduction | Sequential reduction of the fatty acyl group. | 1. Acyl-CoA/Acyl-ACP Reductase (ACR/AAR)2. Alcohol Dehydrogenase (ADH/AHR) | Fatty Aldehyde |
| One-Step Reduction | Direct, four-electron reduction of the fatty acyl group. | Fatty Acyl Reductase (FAR) | Enzyme-bound aldehyde (not released) |
Microbial Biotransformation and Degradation Pathways
Microorganisms are capable of degrading a wide range of hydrocarbons and alcohols, including long-chain and branched structures, through various metabolic pathways. frontiersin.orgoup.com
The microbial breakdown of this compound is expected to differ significantly depending on the presence or absence of oxygen.
Aerobic Degradation: Under aerobic conditions, the degradation is initiated by oxygenases. pjoes.comenviro.wiki For a primary alcohol like this compound, the pathway would likely involve an initial oxidation of the alcohol to its corresponding aldehyde (2-pentylheptanal), catalyzed by an alcohol dehydrogenase or a long-chain-alcohol oxidase. wikipedia.org This aldehyde is then further oxidized to a carboxylic acid (2-pentylheptanoic acid) by an aldehyde dehydrogenase. This resulting branched-chain fatty acid is subsequently degraded via the β-oxidation pathway. plos.org The metabolism of long-chain fatty acids generates a significant number of reduced cofactors (NADH and FADH2), which are reoxidized by the electron transport chain with oxygen as the terminal electron acceptor. plos.org
Anaerobic Degradation: In the absence of oxygen, degradation is much slower and relies on alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. enviro.wikimedigraphic.com The initial activation of the hydrocarbon backbone is different from aerobic pathways. While information on branched-chain alcohols is sparse, studies on linear alkanes show activation can occur via addition to fumarate (B1241708) at a subterminal carbon, a reaction catalyzed by glycyl-radical enzymes. frontiersin.org For alcohols, the degradation may proceed through oxidation to the corresponding fatty acid, which is then degraded. The anaerobic degradation of branched fatty acids is possible but can be hindered by the branching, potentially requiring alternative enzymatic steps to bypass the block in β-oxidation. core.ac.uk
Table 3: Comparison of Aerobic and Anaerobic Degradation of Long-Chain Alcohols
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Terminal Electron Acceptor | Oxygen (O₂) | Nitrate (NO₃⁻), Sulfate (SO₄²⁻), CO₂, etc. enviro.wiki |
| Initial Oxidation | Oxygenase-mediated hydroxylation of alkanes; oxidation of alcohols by ADH or oxidase. frontiersin.orgwikipedia.org | Fumarate addition or other anoxic activation mechanisms. frontiersin.org |
| Key Pathway | β-oxidation of the corresponding fatty acid. plos.org | β-oxidation, often coupled with syntrophic partners to remove inhibitory intermediates. d-nb.info |
| Degradation Rate | Generally rapid. enviro.wiki | Generally slower than aerobic degradation. enviro.wiki |
| Effect of Branching | Can be degraded, though sometimes slower than linear chains. | Can be degraded, but branching may block standard β-oxidation, requiring specialized enzymes. core.ac.uk |
Several enzyme families are responsible for the metabolism of alcohols. Their specificity often determines their role in degrading compounds like this compound.
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. globalscientificjournal.com While some ADHs, like the common yeast enzyme, are most active on short-chain alcohols, others exhibit broad substrate specificity. globalscientificjournal.comnih.gov ADHs from some bacteria and mammalian liver can effectively oxidize longer-chain primary alcohols. nih.govjmb.or.kr Furthermore, the substrate specificity of ADHs can be engineered to enhance activity towards long-chain and branched alcohols. oup.comethz.ch
Cytochrome P450 (CYP) Monooxygenases: This superfamily of heme-containing enzymes is crucial for metabolizing a vast array of compounds, including fatty acids and alcohols. wikipedia.orgfrontiersin.org In the liver, CYP2E1 is well-known for ethanol (B145695) metabolism but other isoforms are involved in the oxidation of longer-chain alcohols and fatty acids. mdpi.com CYPs can initiate aerobic hydrocarbon degradation by hydroxylating the alkane chain to produce an alcohol. frontiersin.org
Long-Chain-Alcohol Oxidase (LCAO): Found in various yeasts, fungi, and bacteria, this enzyme uses molecular oxygen to directly oxidize long-chain primary alcohols to their corresponding aldehydes, producing hydrogen peroxide in the process. wikipedia.org This provides an alternative to NAD⁺-dependent dehydrogenases for the initial oxidative step in aerobic degradation. wikipedia.org
Table 4: Major Enzyme Systems for Alcohol Metabolism
| Enzyme System | Cofactor(s) | Typical Substrates | Relevance to this compound |
| Alcohol Dehydrogenase (ADH) | NAD⁺/NADH | Primary and secondary alcohols of various chain lengths. globalscientificjournal.com | Likely a key enzyme in both biosynthetic and degradative pathways. Specificity varies by organism. nih.govjmb.or.kr |
| Cytochrome P450 (CYP) | NADPH, O₂ | Fatty acids, steroids, xenobiotics, alcohols. wikipedia.orgmdpi.com | Potential role in the initial oxidation during aerobic degradation. |
| Long-Chain-Alcohol Oxidase (LCAO) | O₂ | Long-chain primary alcohols (C4-C22). wikipedia.org | A potential primary oxidase in the aerobic degradation pathway in certain microorganisms. wikipedia.org |
Direct experimental identification of metabolites from this compound degradation is not available in the literature. However, based on established metabolic logic, a putative list of metabolites can be proposed.
The initial oxidation would yield 2-pentylheptanal (the corresponding aldehyde) and subsequently 2-pentylheptanoic acid (the corresponding carboxylic acid). This branched-chain fatty acid would then enter the β-oxidation cycle. Due to the branching at the C2 position, standard β-oxidation would be blocked. Organisms would need to employ alternative pathways, such as α-oxidation (to remove the carboxyl group and shift the branch) or other specialized enzyme systems to process the branched structure.
Following the logic of branched-chain fatty acid degradation, the pathway would likely proceed via a series of β-oxidation cycles, releasing acetyl-CoA until the branch point is reached. The final steps would depend on the specific enzymatic machinery of the microorganism, potentially yielding short-chain fatty acyl-CoAs like propionyl-CoA in addition to acetyl-CoA.
Table 5: Putative Metabolites from the Microbial Degradation of this compound
| Putative Metabolite | Precursor | Metabolic Step |
| 2-Pentylheptanal | This compound | Initial Oxidation (by ADH or LCAO) |
| 2-Pentylheptanoic Acid | 2-Pentylheptanal | Aldehyde Oxidation (by ALDH) |
| Various Acyl-CoA esters | 2-Pentylheptanoic Acid | β-oxidation and other fatty acid degradation pathways |
| Acetyl-CoA | Various Acyl-CoA esters | Final product of β-oxidation cycles |
| Propionyl-CoA | Various Acyl-CoA esters | Potential product from degradation of the branched structure |
Metabolic Engineering for Enhanced Biocatalysis
The production of high-value chemicals like fatty alcohols through microbial fermentation is a significant goal in biotechnology. nih.gov While direct metabolic engineering for the production of this compound is not extensively documented, the strategies for producing similar long-chain and branched-chain alcohols in microorganisms like Escherichia coli and Saccharomyces cerevisiae are well-established. These approaches provide a clear framework for how this compound could be synthesized biocatalytically.
The core of this strategy involves engineering an organism's fatty acid synthesis (FAS) pathway to produce the desired carbon chain precursor, followed by the introduction of enzymes to convert this precursor into the final alcohol product. For this compound, a C12 branched structure, the synthesis would begin with the generation of a specific C12 fatty acyl thioester (like acyl-CoA or acyl-ACP).
Key enzymatic steps for producing fatty alcohols from fatty acyl-CoA include:
Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the four-electron reduction of a fatty acyl-CoA directly to a fatty alcohol. nih.govnih.gov
Two-step Reduction: Alternatively, an acyl-CoA reductase (ACR) first reduces the fatty acyl-CoA to a fatty aldehyde. Subsequently, an aldehyde reductase (AHR) or alcohol dehydrogenase (ADH) converts the aldehyde to the final fatty alcohol. researchgate.netmdpi.com
The table below outlines common genetic targets and strategies for engineering a microbial host to produce long-chain fatty alcohols.
| Engineering Target | Gene/Enzyme Example | Function/Strategy | Rationale |
| Increase Precursor Supply | Thioesterase (e.g., BTE), Acyl-CoA Synthase (e.g., FadD) | Overexpression | Increases the pool of specific fatty acyl-CoA available for reduction. nih.gov |
| Block Competing Pathways | Acyl-CoA Dehydrogenase (e.g., fadE) | Gene Deletion | Prevents the degradation of fatty acid intermediates via β-oxidation. oup.com |
| Final Reduction Step | Fatty Acyl-CoA Reductase (FAR/MAACR) | Heterologous Expression & Optimization | Catalyzes the conversion of the fatty acyl-CoA to the target fatty alcohol. nih.govnih.govfrontiersin.org |
| Enhance Enzyme Activity | Engineered FARs | Protein Engineering / Directed Evolution | Improves the catalytic efficiency and substrate specificity of the reductase enzyme. nih.govbiorxiv.org |
| Separate Growth/Production | Dynamic Control Systems | Temporal separation of gene expression | Prevents toxic effects or metabolic burden from product accumulation during the cell growth phase. nih.gov |
Occurrence and Formation in Plant Systems
Fatty alcohols are naturally occurring compounds in plants, typically found as components of protective waxes, cutin, and suberin on leaves, fruits, and roots. atamanchemicals.comgerli.comwikipedia.org These alcohols are usually straight-chain and vary in length. While the direct detection of this compound in plant tissues is not widely reported, its synthesis is theoretically possible through established plant lipid metabolic pathways. Branched-chain fatty alcohols do occur in nature, although less commonly than their straight-chain counterparts. atamanchemicals.comontosight.ai
In Vivo Synthesis and Accumulation in Plant Tissues
The biosynthesis of a C12 branched alcohol like this compound in plants would originate from the very-long-chain fatty acid (VLCFA) synthesis pathway. plos.orgmdpi.com Plant VLCFAs are synthesized in the endoplasmic reticulum from an 18-carbon precursor, which itself is made in the plastid. plos.org The process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. academie-sciences.fr
A putative biosynthetic pathway for this compound in a plant cell would involve the following steps:
Fatty Acid Elongation: Synthesis of a C12 fatty acid precursor by the fatty acid elongase (FAE) complex.
Activation: Conversion of the fatty acid to its activated form, fatty acyl-CoA.
Reduction to Aldehyde: The fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR) or an acyl-CoA reductase (ACR).
Reduction to Alcohol: The resulting aldehyde is then reduced to this compound by an aldehyde reductase (AHR) or an alcohol dehydrogenase (ADH). researchgate.net
These fatty alcohols can accumulate in various plant tissues as components of cuticular waxes, which form a protective layer on the epidermis, or as part of suberin in root and seed tissues. academie-sciences.frcreative-proteomics.com
The table below details the hypothetical pathway for the synthesis of this compound in plant tissues.
| Step | Process | Key Enzymes | Cellular Location | Description |
| 1 | Precursor Synthesis | Fatty Acid Synthase (FAS) | Plastid | Synthesis of initial fatty acid chains (e.g., palmitoyl-ACP). |
| 2 | Elongation | Fatty Acid Elongase (FAE) Complex (e.g., KCS, KCR) | Endoplasmic Reticulum | Elongation of fatty acid chains to the required C12 length. plos.orgacademie-sciences.fr |
| 3 | Reduction | Fatty Acyl-CoA Reductase (FAR) / Aldehyde Reductase (AHR) | Endoplasmic Reticulum | Two-step or single-step reduction of the C12 fatty acyl-CoA to this compound. researchgate.net |
| 4 | Accumulation | N/A | Cuticle, Suberin | The final alcohol is incorporated into protective lipid polymers or waxes. creative-proteomics.com |
Response to Environmental Stimuli and Stress
Plants dynamically alter their metabolism in response to both biotic (e.g., pathogen attack) and abiotic (e.g., drought, temperature, salinity) stresses. nih.govhelmholtz-munich.de This response often involves significant changes in the composition of lipids and the production of secondary metabolites, including volatile organic compounds (VOCs) and fatty acid derivatives. creative-proteomics.comnih.govfrontiersin.org These compounds can act as signaling molecules, defense compounds, or protective agents that help the plant adapt and survive. scitechnol.comfrontiersin.orgmdpi.com
Lipid metabolism is central to stress response. Under conditions like drought or extreme temperatures, plants remodel their cellular membranes by altering the saturation levels of fatty acids to maintain membrane fluidity and function. frontiersin.orgmdpi.com Furthermore, stress triggers the synthesis and release of a wide array of VOCs, including fatty acid derivatives like green leaf volatiles (GLVs) and terpenoids. oup.comnih.gov These volatiles can serve in plant-to-plant communication, priming neighboring plants for an impending threat. mdpi.comoup.com
Given that fatty alcohols are derived from fatty acid metabolism, the synthesis of this compound would likely be modulated by environmental stress. An increase in its production could serve several potential functions:
Strengthening Physical Barriers: Enhanced synthesis could contribute to thickening the cuticular wax or modifying suberin, reinforcing the physical barriers against water loss during drought or pathogen entry. creative-proteomics.com
Signaling Molecule: As a fatty acid derivative, it could act as an internal or external signaling molecule, participating in the complex signaling cascades that regulate plant defense responses. nih.govmdpi.com
Antimicrobial Agent: Free fatty acids and their derivatives can possess direct antimicrobial properties, and an increased accumulation could be part of the plant's chemical defense against pathogens. mdpi.com
Biological and Ecological Functions in Non Human Systems
Role as Semiochemicals and Chemical Communication Mediators
Semiochemicals are critical for communication between organisms, influencing a wide range of behaviors essential for survival and reproduction. plantprotection.pl These chemical signals are broadly categorized based on whether the interaction occurs between members of the same species (pheromones) or different species (allelochemicals). Many simple alcohols and their derivatives have been identified as components of these signaling systems in insects and other organisms. researchgate.net
Investigation of Pheromonal Activity (e.g., aggregation, sex pheromones)
Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. They can mediate various behaviors, including attraction for mating (sex pheromones) or gathering at a specific location (aggregation pheromones). plantprotection.pl Alcohols are a common class of compounds found in the pheromone blends of many insects, particularly moths (Lepidoptera). nih.gov However, a review of scientific literature did not yield specific studies identifying 2-pentylheptan-1-ol as a sex or aggregation pheromone for any insect species.
Allelochemical Functions in Interspecific Interactions (Allomones, Kairomones, Synomones)
Allelochemicals are compounds that facilitate communication between different species. nih.gov Their function is categorized based on the outcome for the emitter and receiver:
Allomones: Benefit the emitter but not the receiver (e.g., a defensive secretion).
Kairomones: Benefit the receiver but not the emitter (e.g., a cue used by a predator to locate prey).
Synomones: Benefit both the emitter and the receiver (e.g., floral scents that attract pollinators). nih.gov
While plants and insects produce a vast array of allelochemicals to mediate these interactions, there is no specific research available that documents this compound functioning as an allomone, kairomone, or synomone in any studied interspecific relationship.
Influence on Insect Behavior and Life Cycles
Chemical cues from the environment, including those from host plants and potential mates, profoundly influence insect behavior, dictating activities such as feeding, oviposition (egg-laying), and mate selection. researchgate.net These behaviors are fundamental to an insect's life cycle and reproductive success. Despite the critical role of chemical ecology in understanding these processes, there are no specific findings that link this compound to the modulation of behavior or life cycle progression in any particular insect species.
Interactions with Plant Systems
Plants produce a vast and diverse arsenal (B13267) of chemical compounds, known as secondary metabolites, which are central to their interactions with the surrounding environment. researchgate.net These chemicals play crucial roles in defending against herbivores and pathogens and in mediating complex relationships with other organisms, including insects. pugetsound.edu
Impact on Plant-Insect Interactions and Chemical Ecology
The chemical dialogue between plants and insects is a cornerstone of ecological communities. researchgate.net Volatile organic compounds released by plants can act as attractants for specialist herbivores or, conversely, as repellents. nih.gov When a plant is damaged by an herbivore, it can release specific volatiles that attract the natural enemies of that herbivore, a form of indirect defense. Currently, there is no scientific evidence to suggest that this compound is produced by plants or that it plays a role in mediating plant-insect interactions.
Role in Plant Defense Mechanisms
Plant defense mechanisms can be constitutive (always present) or induced (produced in response to an attack). nih.gov These defenses include the production of toxic or anti-feedant chemicals that deter herbivores. researchgate.net While various classes of compounds, including alkaloids, terpenoids, and phenolics, are well-documented for their defensive roles, research has not identified this compound as a component of any plant's direct or indirect defense strategy against herbivores or pathogens.
Modulation of Plant Growth and Development (Indirect effects)
While direct hormonal or signaling roles of this compound in plants have not been identified, its structural properties as a long-chain branched alcohol suggest indirect mechanisms by which it can influence plant growth and development. These effects are primarily linked to its surfactant-like behavior, which can alter the physical and chemical properties of the soil environment, thereby affecting nutrient availability and uptake by plants.
Long-chain alcohols can act as non-ionic surfactants, which are known to modify the surface tension of water. icl-growingsolutions.com This alteration can improve the wetting and penetration of water into the soil, potentially enhancing the availability of water and dissolved nutrients to plant roots. icl-growingsolutions.com However, the interaction of such compounds with soil components and plant roots is complex and can also lead to adverse effects.
Studies on various surfactants have shown that their application to soil can influence the uptake of essential macronutrients. agriculturejournals.czresearchgate.netresearchgate.net For instance, some surfactants have been observed to decrease the concentration of potassium (K) and calcium (Ca) in plant tissues. agriculturejournals.czresearchgate.net The mechanisms behind these effects are thought to involve interactions between the surfactant and the soil matrix, which can affect the exchangeable pool of nutrients and their subsequent absorption by roots. researchgate.net
Table 1: Potential Indirect Effects of this compound on Plant Nutrient Uptake (Hypothetical Data Based on Structurally Similar Surfactants)
| Nutrient | Potential Effect on Plant Uptake | Observed Effect in Studies with Non-ionic Surfactants | Reference |
| Potassium (K) | Decrease | Significant reduction in corn | researchgate.net |
| Calcium (Ca) | Decrease | Reduced levels in wheat | researchgate.net |
| Magnesium (Mg) | Decrease | Diminished levels in treated soils | agriculturejournals.cz |
| Phosphorus (P) | Decrease | Reduced uptake in corn | researchgate.net |
| Sulfur (S) | Decrease | Lowered concentration in corn | researchgate.net |
| Copper (Cu) | Decrease | Reduced uptake in corn | researchgate.net |
| Zinc (Zn) | Decrease | Lowered concentration in corn | researchgate.net |
Note: This table presents potential effects based on the behavior of other non-ionic surfactants. Specific studies on this compound are required for confirmation.
Ecological Impact and Environmental Fate
Degradation in Soil and Aquatic Environments
Long-chain alcohols are generally considered to be biodegradable. epa.govnih.gov However, the rate of degradation is significantly influenced by their chemical structure. The branched nature of this compound is expected to result in a slower rate of biodegradation compared to its linear isomers. epa.gov This is because the branching can sterically hinder the enzymatic attacks by microorganisms that are responsible for breaking down the molecule. epa.gov
The primary mechanism for the breakdown of aliphatic alcohols in the environment is microbial oxidation. epa.govinchem.org This process typically involves the conversion of the alcohol to an aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. inchem.orgnih.gov
Specific data on the degradation half-life of this compound in soil and aquatic environments is scarce. However, based on data for other branched C12 alcohols, it is possible to estimate its persistence. In general, branched-chain hydrocarbons degrade more slowly than their straight-chain counterparts. acs.org
Table 2: Estimated Degradation Half-life of this compound in Different Environmental Compartments (Proxy Data)
| Environmental Compartment | Estimated Half-life (Days) | Basis for Estimation | Reference |
| Soil (Aerobic) | 30 - 90 | Slower degradation rates observed for branched vs. linear paraffins in soil. | acs.org |
| Aquatic Environment (Aerobic) | 40 - 120 | Longer half-lives reported for branched paraffins in seawater compared to linear ones. | acs.org |
Note: These are estimations based on the degradation of structurally similar branched hydrocarbons. Actual degradation rates may vary depending on environmental conditions such as temperature, pH, and microbial population.
Interactions with Microbial Communities in Ecosystems
The introduction of a novel carbon source like this compound can stimulate the growth of specific bacterial and fungal populations. For instance, studies on soil contaminated with aliphatic hydrocarbons have shown an increase in the abundance of Actinobacteria and Proteobacteria, which include many known hydrocarbon-degrading species. nih.govoup.com
Table 3: Potential Effects of this compound on Soil Microbial Communities
| Microbial Parameter | Potential Effect | Observed Effects of Aliphatic Hydrocarbons | Reference |
| Total Microbial Biomass | Initial decrease, followed by an increase in tolerant species | Variable, can decrease initially due to toxicity, then increase with adaptation. | nih.gov |
| Bacterial Diversity | Potential shift in community composition | Shift from Gammaproteobacteria to Actinobacteria observed in some studies. | nih.govoup.com |
| Fungal Diversity | Potential shift in community composition | Information is limited for specific long-chain alcohols. | |
| Hydrocarbon-Degrading Bacteria | Increase in abundance | Proliferation of genera like Pseudomonas and Sphingomonas. | nih.gov |
Note: These are potential effects based on studies of other aliphatic hydrocarbons. The specific response of microbial communities to this compound requires further investigation.
Chemical Transformations and Derivative Synthesis for Advanced Applications
Derivatization and Functional Group Interconversions
The hydroxyl group of 2-pentylheptan-1-ol is the primary site for chemical reactions, allowing for its conversion into a variety of other functional groups. These interconversions are fundamental to creating new molecules with tailored properties.
As a primary alcohol, this compound can undergo controlled oxidation to yield either the corresponding aldehyde, 2-pentylheptanal, or the carboxylic acid, 2-pentylheptanoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
To obtain the aldehyde, a mild oxidizing agent is typically used, and the product is often distilled from the reaction mixture as it forms to prevent further oxidation. For the synthesis of the carboxylic acid, a strong oxidizing agent and more forcing conditions, such as heating under reflux, are employed to ensure the reaction proceeds to completion. Common oxidizing agents for primary alcohols include chromium-based reagents and other specialized oxidants.
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 2-Pentylheptanal | Partial Oxidation |
| This compound | Potassium dichromate (K₂Cr₂O₇), H₂SO₄, heat | 2-Pentylheptanoic Acid | Full Oxidation |
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, produces an ester and water. google.comwikipedia.org This reversible reaction can be driven towards the product side by using an excess of the alcohol or by removing water as it is formed. wikipedia.org Esters derived from branched alcohols like this compound are significant in various industrial applications. For example, the esters of the structurally similar 2-ethylhexanol are widely used as plasticizers, lubricants, and emollients, where the branched alkyl chain imparts desirable properties like reduced viscosity and lower freezing points. wikipedia.org
A typical esterification reaction is shown below:
this compound + Acetic Acid ⇌ 2-Pentylheptyl Acetate + Water
Etherification: Ethers can be synthesized from this compound, most commonly via the Williamson ether synthesis. wikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion (2-pentylheptoxide). libretexts.orgyoutube.com This potent nucleophile then displaces a halide from a primary alkyl halide in an SN2 reaction to form the ether. wikipedia.orglibretexts.orgmasterorganicchemistry.com Because this is an SN2 reaction, it is most efficient with unhindered primary alkyl halides to avoid competing elimination reactions. libretexts.orgmasterorganicchemistry.com
The general steps are:
Alkoxide Formation: this compound + NaH → Sodium 2-pentylheptoxide + H₂
Nucleophilic Substitution: Sodium 2-pentylheptoxide + R-X → 2-Pentylheptyl R Ether + NaX (where R-X is a primary alkyl halide)
Halogenation: The hydroxyl group of this compound can be replaced by a halogen atom (F, Cl, Br, I) to produce 1-halo-2-pentylheptanes. This is a crucial transformation for creating intermediates used in Grignard reactions or other coupling chemistries. Standard reagents for converting primary alcohols to alkyl halides include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. For example, reacting this compound with thionyl chloride would yield 1-chloro-2-pentylheptane. A patent describes the formation of organozinc halides from C1-C24 alkyl halides, including 1-pentylheptyl derivatives, for further reactions. google.com
Amination: Aminated analogues of this compound are valuable building blocks, particularly in the synthesis of ligands and biologically active molecules. One route to these compounds is through reductive amination. kanto.co.jplibretexts.orgcommonorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This process would first involve the oxidation of this compound to its aldehyde, 2-pentylheptanal. The aldehyde can then be reacted with ammonia (B1221849) or a primary amine to form an imine, which is subsequently reduced in situ to the target amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com
Furthermore, specific aminated derivatives such as 2-amino-2-pentylheptan-1-ol have been synthesized and are used as components in biocidal compositions. google.com
Development of this compound as a Chemical Building Block
With its C12 branched structure, this compound and its derivatives serve as important synthons, or building blocks, for constructing more complex molecular architectures for specialized applications in materials science and organic synthesis.
While not a monomer in the traditional sense for producing high molecular weight polymers itself, this compound is a valuable precursor for creating molecules that modify or enhance polymer properties. Its derivatives are particularly useful in this regard.
Esters of branched alcohols, analogous to this compound, are extensively used as plasticizers in polymers like polyvinyl chloride (PVC). wikipedia.org These esters integrate into the polymer matrix, increasing flexibility and reducing brittleness. The branched nature of the alcohol is key to disrupting polymer chain packing and inhibiting crystallization. wikipedia.org
In another application, long alkyl side chains, including pentyl and heptyl groups, have been grafted onto polymer backbones to create high-temperature polymer electrolyte membranes for fuel cells. rsc.org In a study, various alkyl halides were used to functionalize a poly(terphenyl piperidine) polymer. The introduction of these pendant alkyl groups improved properties such as phosphoric acid doping levels and proton conductivity, leading to enhanced fuel cell performance. rsc.org This demonstrates how derivatives of alcohols like this compound can be used to tailor the performance of advanced materials.
The functionalized derivatives of this compound are valuable intermediates in multi-step organic synthesis. The branched C12 lipophilic tail can be incorporated into larger molecules to influence properties like solubility, crystallinity, and biological activity.
A notable example is the use of an aminated derivative, 2-aminomethyl-2-pentylheptan-1-ol, in the synthesis of a complex benzo[lmn] libretexts.orgyoutube.comphenanthroline-based molecule. This synthesis involved the condensation of the aminated alcohol with a perylene (B46583) derivative to form a large, functionalized organic structure intended for studies of organic magnetism and light absorption. The bulky, branched alkyl groups containing a hydroxyl moiety were introduced to enhance the solubility of the final complex molecule.
The versatility of the alcohol functional group allows this compound to be a starting point for a wide array of more complex structures, making it a useful intermediate in the toolbox of synthetic organic chemistry. google.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Pentylheptanal |
| 2-Pentylheptanoic Acid |
| 2-Ethylhexanol |
| 2-Pentylheptyl Acetate |
| 1-Chloro-2-pentylheptane |
| 2-Amino-2-pentylheptan-1-ol |
| 2-Aminomethyl-2-pentylheptan-1-ol |
| Acetic Acid |
| Polyvinyl chloride (PVC) |
| Sodium Hydride |
| Sodium 2-pentylheptoxide |
| Thionyl chloride |
| Phosphorus tribromide |
| Pyridinium chlorochromate |
| Potassium dichromate |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Benzo[lmn] libretexts.orgyoutube.comphenanthroline |
Role in the Production of Specialty Chemicals (e.g., surfactants, lubricants)
This compound, a C12 Guerbet alcohol, serves as a crucial intermediate in the synthesis of various specialty chemicals, particularly surfactants and high-performance lubricants. Its unique branched structure, resulting from the Guerbet condensation reaction, imparts desirable properties such as low volatility, excellent thermal stability, and a low pour point to its derivatives.
Surfactants:
As a primary alcohol, this compound can be transformed into a range of surfactants. The long, branched alkyl chain acts as the hydrophobic (lipophilic) tail, which is a fundamental component of any surfactant molecule. The terminal hydroxyl group (-OH) provides a reactive site for the attachment of various hydrophilic head groups.
Common chemical transformations to produce surfactants from this compound include:
Ethoxylation: Reaction with ethylene (B1197577) oxide to produce alcohol ethoxylates. The length of the polyethylene (B3416737) glycol chain can be varied to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting non-ionic surfactant.
Sulfation: Reaction with a sulfating agent (e.g., sulfur trioxide or chlorosulfonic acid) to form alcohol sulfates. These are anionic surfactants with excellent wetting and foaming properties.
Alkoxy-sulfation: Ethoxylation followed by sulfation to create alcohol ether sulfates, which are anionic surfactants known for their good performance and mildness in personal care formulations.
A key application is in the formulation of non-ethoxylated surfactants, as highlighted in patent literature where this compound is listed as a potential component in such compositions. google.com The branching of the alkyl chain helps to lower the Krafft point of the resulting surfactants, improving their solubility in cold water.
Lubricants:
In the lubricant industry, Guerbet alcohols like this compound are precursors to synthetic esters, which are classified as API Group V base stocks. lubrication.expert These esters are synthesized by reacting the alcohol with various carboxylic acids (mono-, di-, or poly-).
Polyol Esters (POEs): Formed by reacting this compound with polybasic acids (e.g., adipic acid, azelaic acid). chemceed.com
Phthalate Esters: Created through reaction with phthalic anhydride.
The resulting esters exhibit superior properties compared to conventional mineral oil-based lubricants. e-bookshelf.de The branched structure of the this compound moiety provides excellent thermal and oxidative stability, a high viscosity index, and a very low pour point. These characteristics make them ideal for high-performance applications, including automotive engine oils, compressor oils, and hydraulic fluids. The solvency of these ester lubricants also helps to keep additives in solution and maintain system cleanliness. e-bookshelf.de
| Derivative Class | Transformation Process | Application Area | Key Benefit from this compound Structure |
| Alcohol Ethoxylates | Ethoxylation | Non-ionic surfactants, detergents, emulsifiers | Branched chain enhances solubility and surface activity. |
| Alcohol Sulfates | Sulfation | Anionic surfactants, foaming agents | Provides a stable hydrophobic base for the surfactant. |
| Synthetic Esters | Esterification | High-performance lubricants, plasticizers. atamanchemicals.com | Branched structure imparts thermal stability and low pour point. |
Exploration of Novel Chemical Applications (Non-Clinical)
Solvency Properties and Formulation Enhancements
The molecular structure of this compound makes it a versatile and high-performance solvent and formulation aid in various industrial applications.
Solvency Properties:
This compound is a colorless, high-boiling point liquid with low volatility. chemscene.com Its character is predominantly organic, making it an excellent solvent for a wide array of non-polar and moderately polar substances. The presence of the hydroxyl group provides a degree of polarity, allowing it to act as a co-solvent or coupling agent to merge otherwise immiscible ingredients. Its branched C12 structure gives it a strong affinity for oils, resins, waxes, and other organic compounds.
Unlike smaller alcohols such as propanol (B110389) or butanol, its high molecular weight and boiling point mean it evaporates very slowly, which is advantageous in formulations where long-lasting solvency or plasticization is required. testbook.comsigmaaldrich.comgeeksforgeeks.org
| Property | Value | Significance in Formulations |
| Molecular Formula | C₁₂H₂₆O | Defines its chemical nature as a higher alcohol. chemscene.com |
| Molecular Weight | 186.33 g/mol | Contributes to its low volatility and high boiling point. chemscene.com |
| Appearance | Colorless Liquid | Does not impart color to formulations. wikipedia.org |
| Boiling Point | Approx. 260-265 °C | Ensures longevity in formulations; low volatility. |
| Solubility | Insoluble in water; Soluble in organic solvents. ontosight.ai | Excellent for oil-based systems and dissolving organic actives. |
Formulation Enhancements:
The physical properties of this compound are leveraged to improve the performance and stability of chemical formulations. It is registered for use in formulations within industrial settings. europa.eu
Viscosity Modifier: In lubricant and cosmetic formulations, it can act as a diluent to reduce viscosity without introducing a highly volatile component.
Film-Forming Aid: In coatings and inks, its slow evaporation rate allows it to act as a coalescing agent, helping polymer particles to fuse into a continuous, durable film. atamanchemicals.com
Carrier and Dispersant: It can effectively dissolve or disperse active ingredients, such as pigments in inks or active compounds in agricultural chemical formulations, ensuring uniform distribution and enhancing efficacy. atamanchemicals.com
Emollient and Emulsion Stabilizer: In cosmetics, its oily character provides emolliency (skin-softening), while its amphiphilic nature can help to stabilize emulsions by locating at the oil-water interface.
Its role as a formulation enhancer is critical in creating stable, effective, and aesthetically pleasing end-products across a range of industries, from industrial coatings to personal care products.
Advanced Analytical Techniques for Detection and Characterization in Complex Matrices
Chromatographic Separation Methodologies
Chromatography is a fundamental technique for separating components within a mixture, a critical step before detection and quantification. google.comnih.gov For a compound like 2-pentylheptan-1-ol, both gas and liquid chromatography platforms offer robust solutions for its analysis.
Gas Chromatography (GC) is a powerful method for the qualitative and quantitative analysis of volatile compounds like alcohols. researchgate.net The separation in GC is primarily based on differences in boiling point and molecular weight. researchgate.net For the analysis of long-chain alcohols, GC is frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.comresearchgate.net Quantitative analysis is typically achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area or height of the analyte in the sample to this curve. google.com The use of an internal standard, a compound with similar properties to the analyte added at a constant concentration to all samples and standards, can improve the accuracy and precision of quantification by correcting for variations in injection volume. google.com
High-Performance Liquid Chromatography (HPLC) is another cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. specificpolymers.com It is particularly useful for less volatile or thermally labile compounds. In HPLC, separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. ecetoc.org For long-chain alcohols like C12 alcohols, reversed-phase HPLC is commonly employed, typically using a C18 column. ecetoc.orgbohrium.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. specificpolymers.combohrium.com Detection can be performed using various detectors, but since simple alcohols lack a strong chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be used. bohrium.com Alternatively, derivatization of the alcohol with a UV-absorbing or fluorescent tag can enable more sensitive detection. rscf.ru
Table 1: Typical Chromatographic Conditions for Long-Chain Alcohol Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., HP-5MS, SolGel-Wax) mdpi.comnih.gov | Reversed-phase C18 or C8 column ecetoc.orgbohrium.com |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) researchgate.netmdpi.com | Gradient of water and organic solvent (e.g., Methanol, Acetonitrile) specificpolymers.combohrium.com |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) researchgate.netmdpi.comresearchgate.net | Refractive Index (RI), Evaporative Light Scattering (ELSD), UV-Vis (after derivatization) bohrium.comrscf.ru |
| Quantitative Method | External or Internal Standard Calibration google.com | External or Internal Standard Calibration specificpolymers.comresearcher.life |
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. liverpool.ac.uk The Guerbet reaction, which is used to synthesize such alcohols, typically produces a racemic mixture (an equal amount of both enantiomers), but asymmetric synthesis routes can produce an excess of one enantiomer. liverpool.ac.uknih.gov Since enantiomers often exhibit different biological activities, their separation and quantification are crucial.
Standard chromatographic techniques like reversed-phase HPLC cannot separate enantiomers because they have identical physical properties in a non-chiral environment. alsenvironmental.co.uk Therefore, chiral chromatography is required. This can be achieved in two main ways:
Chiral Stationary Phases (CSPs): This is the most common direct method, where the HPLC column is packed with a chiral material. whitman.edu The enantiomers interact differently with the CSP, leading to different retention times and thus separation. researchgate.net CSPs based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic antibiotics are widely used. whitman.edu
Chiral Mobile Phase Additives (CMAs): In this approach, a chiral selector is added to the mobile phase. whitman.edu The selector forms transient diastereomeric complexes with the enantiomers, which can then be separated on a conventional achiral column. whitman.edu
The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a primary goal of chiral separations in pharmaceutical and agrochemical research. researchgate.netresearchgate.net
Hyphenated Analytical Platforms
Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power, offering both separation and structural identification capabilities.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for trace-level quantification and metabolite identification. epa.govnih.gov These techniques offer high sensitivity and selectivity, which is essential when analyzing complex matrices where the analyte of interest may be present at very low concentrations. epa.gov
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. This process, often performed in Selected Reaction Monitoring (SRM) mode, significantly reduces background noise and matrix interference, leading to lower detection limits. alsenvironmental.co.uk For C12-C14 fatty alcohols in aqueous matrices, GC-MS methods have been developed with detection limits in the sub-microgram-per-liter (µg/L) range. alsenvironmental.co.uk
For metabolite identification, LC-MS/MS is a dominant platform in metabolomics. nih.govresearchgate.net When a compound like this compound is metabolized in a biological system, various phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolites can be formed. LC-MS/MS can detect these metabolites and provide structural information based on their fragmentation patterns. researchgate.netbiorxiv.org High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. biorxiv.org
Table 2: Applications of Hyphenated Mass Spectrometry Techniques
| Technique | Application | Key Advantages |
| GC-MS/MS | Trace quantification of volatile/semi-volatile compounds in environmental samples. alsenvironmental.co.uk | High sensitivity and selectivity, reduction of matrix effects. |
| LC-MS/MS | Metabolite identification and quantification in biological fluids. nih.govresearchgate.netresearchgate.net | Suitable for a wide range of polarities, provides structural information from fragmentation, high throughput. nih.govresearchgate.net |
Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. nih.govacs.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly valuable for distinguishing isomers—molecules that have the same mass but different structures. researchgate.netnih.gov
For long-chain alcohols and their derivatives, which can exist as numerous structural isomers (e.g., different branching patterns) or stereoisomers (different spatial arrangements), MS alone may not be sufficient for unambiguous identification. researchgate.net IMS can separate these isomers based on their different rotationally averaged collision cross-sections (CCS), a value that is characteristic of an ion's shape. cardiff.ac.uk This technique has been successfully applied to separate isomers of lipids and other small molecules that are indistinguishable by mass alone. researchgate.netnih.gov The use of long-path IMS platforms can achieve very high resolution, enabling the separation of closely related isomers. researchgate.net
Advanced Sample Preparation and Extraction Techniques for Diverse Biological and Environmental Samples
Effective sample preparation is a critical first step in the analysis of this compound from complex matrices, as it serves to isolate and concentrate the analyte while removing interfering substances. pjoes.com The choice of technique depends on the nature of the sample matrix (e.g., water, soil, biological fluid) and the analyte's properties.
For liquid samples such as water, Liquid-Liquid Extraction (LLE) is a common technique. It separates compounds based on their relative solubilities in two immiscible liquids, such as water and an organic solvent. researchgate.netnih.gov For extracting alcohols from aqueous solutions, various organic solvents or even ionic liquids can be employed. researchgate.netnd.edu A variation of this is Dispersive Liquid-Liquid Microextraction (DLLME) , which uses a small amount of extraction solvent dispersed in the aqueous sample, providing high enrichment factors and minimizing solvent usage. rscf.runih.gov
For both liquid and solid samples, Solid-Phase Extraction (SPE) is a widely used and versatile technique. pjoes.com It involves passing a liquid sample through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a different solvent. nih.gov For non-ionic compounds like long-chain alcohols, reversed-phase sorbents (e.g., C18) are often used. nih.gov SPE has been successfully applied to the extraction of alcohol ethoxylates from soil and water samples. researchgate.netnih.gov
For solid environmental samples like soil or sediment, Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), can be used. This technique employs solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. researchgate.net
In biological matrices like plasma or tissue, which are rich in proteins and lipids, sample preparation often involves an initial protein precipitation step, followed by LLE or SPE for further cleanup. chemrxiv.orgmdpi.com
Table 3: Common Sample Preparation Techniques for Long-Chain Alcohols
| Technique | Sample Type | Principle |
| Liquid-Liquid Extraction (LLE) | Water, Biological Fluids researchgate.netnih.gov | Partitioning of the analyte between two immiscible liquid phases. |
| Solid-Phase Extraction (SPE) | Water, Soil, Biological Fluids researchgate.netpjoes.comnih.gov | Analyte is retained on a solid sorbent while interferences are washed away. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water bohrium.comrscf.ru | A micro-volume of extraction solvent is dispersed in the aqueous sample. |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment researchgate.net | Uses elevated temperature and pressure to increase extraction efficiency. |
Emerging Research Directions and Future Perspectives for 2 Pentylheptan 1 Ol
Integration of Multi-Omics Approaches in Metabolic Studies
The metabolic pathways of branched-chain alcohols like 2-pentylheptan-1-ol are not as extensively studied as their straight-chain counterparts. The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate the intricate cellular processes involved in its biosynthesis and degradation.
A multi-omics analysis of fatty alcohol production in engineered yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, has provided a blueprint for how such studies could be applied to this compound. frontiersin.orgnih.govnih.govresearchgate.net In these studies, researchers compared fatty alcohol-producing strains with non-producing ones under different conditions. frontiersin.orgnih.govnih.govresearchgate.net This allowed for the identification of key genes, proteins, and metabolic fluxes that are impacted by or contribute to fatty alcohol production. frontiersin.orgnih.govnih.govresearchgate.net For instance, RNAseq analysis revealed that fatty alcohol production can trigger a cell wall stress response in S. cerevisiae. frontiersin.orgnih.govresearchgate.net
Future research on this compound could adopt a similar strategy. By engineering a microorganism to produce this specific branched-chain alcohol, a comparative multi-omics study could reveal:
Key Biosynthetic Genes and Enzymes: Identifying the specific reductases and other enzymes that are most efficient at producing the this compound structure.
Metabolic Bottlenecks: Pinpointing steps in the metabolic network that limit the yield of this compound, which can then be targeted for further metabolic engineering.
Regulatory Networks: Uncovering the transcription factors and signaling pathways that regulate the biosynthesis of branched-chain fatty alcohols.
Such an integrated analysis would not only provide a deep understanding of the metabolism of this compound but also accelerate the development of microbial cell factories for its efficient and sustainable production. frontiersin.orgnih.govnih.govresearchgate.net
| Research Question | Potential Multi-Omics Approach | Expected Outcome |
| What are the key enzymes in the biosynthesis of this compound? | Proteomics, Transcriptomics | Identification of efficient fatty acyl-CoA reductases (FARs) or carboxylic acid reductases (CARs). |
| How does the production of this compound affect the host cell? | Metabolomics, Lipidomics | Insights into changes in the metabolome and lipidome, revealing potential toxicity or stress responses. |
| What are the regulatory mechanisms involved? | Transcriptomics, Genomics | Uncovering regulatory genes and pathways that can be engineered to enhance production. |
Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting the physicochemical properties and behavior of molecules, thereby reducing the need for extensive and laborious experimental work. rsc.orgrsc.org For this compound, these methods can provide valuable insights into its properties and interactions at a molecular level.
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are statistical models that relate the chemical structure of a molecule to its properties. rsc.orgrsc.orgmdpi.com For surfactants, which include many fatty alcohols, GNN-based QSPR models have been developed to predict properties like the critical micelle concentration (CMC) and surface tension. mdpi.com A similar approach could be developed for Guerbet alcohols like this compound to predict its performance in various formulations. By curating a database of properties for related branched-chain alcohols, a machine learning model could be trained to predict characteristics such as emulsifying ability, lubricity, and solvency. rsc.orgrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments. For example, simulations of alcohol-water interfaces have revealed how alcohol molecules orient themselves and affect the structure of water. rsc.orgnih.govaip.orgaip.orgresearchgate.net Specific areas where MD simulations could be applied to this compound include:
Interfacial Behavior: Simulating the air-water or oil-water interface to understand its surfactant properties, which is crucial for its use in cosmetics and detergents. rsc.orgnih.govaip.orgaip.orgresearchgate.net
Interaction with Membranes: Modeling how this compound interacts with and penetrates lipid bilayers, providing insights into its biological effects and potential applications in drug delivery.
Lubricant Performance: Simulating its behavior under pressure and shear between surfaces to predict its effectiveness as a lubricant base oil or additive.
These computational approaches would enable the rational design of new applications for this compound and the optimization of its performance in existing ones.
| Modeling Technique | Application for this compound | Predicted Properties |
| QSPR | Formulation design | Critical Micelle Concentration (CMC), surface tension, emulsification power. |
| MD Simulations | Surfactant applications | Behavior and orientation at oil-water and air-water interfaces. |
| MD Simulations | Lubricant development | Frictional properties, film formation under pressure. |
Bio-inspired Synthesis and Biomimetic Transformations
The traditional synthesis of this compound is through the Guerbet reaction, which typically requires high temperatures and pressures. uu.nl Modern research is moving towards more sustainable and selective methods, drawing inspiration from nature.
Biocatalytic Synthesis: The use of enzymes (biocatalysis) offers a green alternative for the synthesis of branched-chain alcohols. rsc.orgresearchgate.net Whole-cell catalysts can be engineered to perform cascade reactions, converting simple feedstocks into more complex molecules like Guerbet alcohols under mild conditions. researchgate.net For example, a two-step, one-pot enzymatic synthesis of 2-substituted 1,3-diols has been demonstrated, showcasing the potential for enzymatic cascades. nih.govacs.org
Future research could focus on developing a biocatalytic route to this compound by:
Enzyme-driven Guerbet Reaction: Combining enzymes like alcohol dehydrogenases and aldolases in a one-pot reaction to mimic the steps of the Guerbet reaction at or near room temperature. researchgate.net
Engineered Fatty Acid Synthesis: Modifying the fatty acid synthesis (FAS) pathway in microorganisms to produce branched-chain fatty acids, which can then be reduced to the corresponding alcohols. frontiersin.orgd-nb.infonih.gov This has been achieved for other branched-chain fatty alcohols by introducing specific enzymes like branched-chain α-keto acid dehydrogenase. d-nb.info
Biomimetic Transformations: Biomimetic synthesis seeks to emulate the strategies used by natural systems to construct complex molecules. erasm.org While direct biomimetic synthesis of Guerbet alcohols is less explored, the principles of using catalytic cascades to build molecular complexity from simple precursors are highly relevant. erasm.org Research in this area could involve designing synthetic catalysts that mimic the active sites of enzymes involved in alcohol condensation and reduction, allowing for a highly selective synthesis of this compound under milder conditions than the traditional Guerbet process.
| Synthesis Approach | Description | Potential Advantages |
| Biocatalytic Cascade | Using multiple enzymes in a one-pot reaction to convert simple alcohols to this compound. researchgate.net | Mild reaction conditions, high selectivity, reduced waste. |
| Engineered FAS | Modifying microbial fatty acid synthesis to produce branched-chain precursors for this compound. frontiersin.orgd-nb.info | Use of renewable feedstocks, potential for direct fermentation to the final product. |
| Biomimetic Catalysis | Designing synthetic catalysts that mimic enzyme active sites for the Guerbet reaction. | Higher efficiency and selectivity than traditional catalysts, lower energy consumption. |
Sustainable Production and Bio-Economy Contributions
The shift towards a bio-economy, where renewable biological resources are used to produce energy and materials, is a major driver for the development of sustainable production methods for chemicals like this compound.
Sustainable Feedstocks: this compound is a type of Guerbet alcohol, and there is a growing trend to produce these from renewable, bio-based feedstocks like vegetable oils and bio-alcohols derived from fermentation. rsc.orgepo.orggoogle.com This reduces the reliance on petrochemicals and lowers the carbon footprint of the final product. rsc.org The use of bio-alcohols as a starting material is particularly promising, as these can be produced from the fermentation of biomass. epo.orggoogle.com
Life Cycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life. uu.nltandfonline.comrsc.orgacs.org LCAs of fatty alcohols have shown that the environmental impact is highly dependent on the feedstock and production process. rsc.orgresearchgate.net For example, while bio-based routes can reduce greenhouse gas emissions compared to petrochemical routes, factors like land-use change for agriculture can also have a significant environmental cost. researchgate.net Future research should include detailed LCAs of this compound produced via different routes (e.g., traditional Guerbet vs. biocatalytic) to identify the most sustainable options. A comparative techno-economic analysis would also be crucial to ensure the economic viability of these green processes. osti.govresearchgate.netresearchgate.net
Contribution to the Bio-Economy: As a versatile, bio-based chemical, this compound can contribute significantly to the bio-economy. Its applications in biodegradable lubricants and as an ingredient in "green" cosmetics align with consumer demand for sustainable products. frontiersin.orgrsc.org The development of efficient, bio-based production routes for this compound will not only meet this demand but also create value from agricultural resources and contribute to a more circular economy.
| Sustainability Aspect | Relevance to this compound | Research Focus |
| Feedstock | Can be produced from bio-alcohols. epo.orggoogle.com | Optimizing fermentation processes for precursor alcohols. |
| Production Process | Biocatalytic and bio-inspired methods offer greener alternatives to the traditional Guerbet reaction. researchgate.net | Improving catalyst efficiency and process design for bio-based routes. |
| Life Cycle Impact | Environmental footprint depends on the entire production chain. rsc.orgresearchgate.net | Conducting comprehensive LCAs and techno-economic analyses for different production pathways. |
| Market Application | Demand for sustainable ingredients in cosmetics and lubricants. frontiersin.orgrsc.org | Developing and marketing this compound as a high-performance, bio-based chemical. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 2-pentylheptan-1-ol in a laboratory setting?
- Methodology :
- Synthesis : Use acid-catalyzed esterification or Grignard reactions, followed by purification via fractional distillation. For novel derivatives, refer to patented routes (e.g., cross-coupling catalysis ).
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm molecular structure. Compare spectral data with PubChem or NIST Chemistry WebBook entries for validation .
- Purity Analysis : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with internal standards. Elemental analysis (C, H, O) ensures stoichiometric consistency .
Q. How can researchers verify the purity of this compound for experimental reproducibility?
- Methodology :
- Chromatographic Techniques : GC-MS or HPLC coupled with UV/RI detectors to quantify impurities.
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point consistency.
- Reference Standards : Cross-check with certified commercial samples or published spectral libraries (e.g., NIST) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts inconsistent with predicted values) for this compound derivatives?
- Methodology :
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results.
- Multi-Technique Cross-Validation : Combine infrared (IR) spectroscopy, X-ray crystallography (if crystalline), and tandem MS to resolve ambiguities .
- Literature Survey : Analyze discrepancies in context with prior studies (e.g., solvent effects or stereochemical influences) .
Q. What experimental designs are optimal for studying the structure-activity relationships (SAR) of this compound in biological systems?
- Methodology :
- Molecular Modeling : Use molecular docking or QSAR models to predict binding affinities. Validate with in vitro assays (e.g., enzyme inhibition).
- Isosteric Replacement : Synthesize analogs with modified alkyl chains or hydroxyl groups to assess functional group contributions .
- Data Integration : Corrogate SAR findings with toxicity profiles (e.g., LD₅₀ from rodent studies) to identify pharmacologically viable candidates .
Q. How can researchers design robust toxicity studies for this compound, considering conflicting data on metabolic pathways?
- Methodology :
- In Vitro/In Vivo Models : Use hepatic microsomal assays (e.g., S9 fractions) to map Phase I/II metabolism. Validate with in vivo rodent studies (oral/dermal exposure routes) .
- Omics Integration : Apply transcriptomics or metabolomics to identify off-target effects.
- Dose-Response Analysis : Align with OECD guidelines for acute/chronic toxicity testing, ensuring adherence to inclusion criteria for systemic effects (Table C-1, ).
Q. What strategies are effective for addressing contradictions in environmental degradation data (e.g., half-life variability) for this compound?
- Methodology :
- Controlled Environmental Chambers : Simulate degradation under varying pH, temperature, and microbial conditions.
- Advanced Analytics : Use LC-QTOF-MS to track degradation byproducts and quantify half-life variability.
- Meta-Analysis : Compare results with EPA High Production Volume (HPV) datasets to identify methodological biases .
Q. How can researchers leverage patents and prior art to innovate novel derivatives of this compound with enhanced stability?
- Methodology :
- Patent Mining : Analyze claims from prior synthetic routes (e.g., WO2012/166267 A2 ) for unprotected modifications.
- Stability Testing : Use accelerated aging studies (e.g., 40°C/75% RH) with periodic GC-MS monitoring.
- Protective Group Strategies : Introduce tert-butyldimethylsilyl (TBDMS) groups to the hydroxyl moiety for steric stabilization .
Methodological Notes
- Data Validation : Always cross-reference experimental results with authoritative databases (e.g., PubChem, NIST) to mitigate reproducibility issues .
- Ethical Reporting : Adhere to Beilstein Journal guidelines for detailed experimental protocols and conflict-of-interest disclosures .
- Contradiction Management : Apply triangulation (multiple methods/data sources) to resolve inconsistencies, as outlined in qualitative research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
